1-(2-Bromobenzyl)piperazine 2HCl
Description
1-(2-Bromobenzyl)piperazine 2HCl is a piperazine derivative characterized by a bromine-substituted benzyl group at the 2-position of the aromatic ring and a dihydrochloride salt form. Its molecular formula is C₁₁H₁₄BrN₂·2HCl, with a monoisotopic mass of 308.03 g/mol (estimated) . Structurally, the bromine atom at the ortho position of the benzyl group distinguishes it from other benzylpiperazine analogues. The compound is primarily utilized in pharmaceutical research, particularly in the synthesis of receptor-targeted molecules, though its specific therapeutic applications remain under investigation .
Key physical properties include:
Properties
Molecular Formula |
C11H17BrCl2N2 |
|---|---|
Molecular Weight |
328.07 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H |
InChI Key |
KLFCAJAMBIBOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Br.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromobenzyl)piperazine 2HCl can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromobenzyl)piperazine 2HCl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted piperazines can be formed.
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Dehalogenated piperazine derivatives.
Scientific Research Applications
1-(2-Bromobenzyl)piperazine 2HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromobenzyl)piperazine 2HCl involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Piperazine derivatives vary significantly in pharmacological and physicochemical properties based on substituent type, position, and salt forms. Below, 1-(2-Bromobenzyl)piperazine 2HCl is compared to three categories of analogues:
Halogen-Substituted Benzylpiperazines
For example, mCPP (3-Cl) exhibits strong 5-HT₂C affinity, whereas brominated analogues may prioritize 5-HT₁A interactions .
Arylpiperazines with Psychoactive Properties
Pharmacological Notes:
- TFMPP and BZP synergize to mimic MDMA but with lower potency .
- Brominated derivatives like this compound lack conclusive evidence of recreational use, suggesting divergent receptor selectivity .
Therapeutic Piperazine Derivatives
Structural-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
